methyl (2R,4S)-4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate
Description
Structure
2D Structure
Properties
CAS No. |
53969-01-0 |
|---|---|
Molecular Formula |
C26H18O13 |
Molecular Weight |
538.4 g/mol |
IUPAC Name |
methyl (2R,4S)-4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate |
InChI |
InChI=1S/C26H18O13/c1-35-13-5-11(27)16-17(19(13)30)21(32)23-10(18(16)29)6-26(39-23)7-12(28)9-3-8-4-14(24(33)36-2)37-25(34)15(8)20(31)22(9)38-26/h3-5,12,28-29,31-32H,6-7H2,1-2H3/t12-,26+/m0/s1 |
InChI Key |
VGXVKHPGBHVPMW-GWQKEKGPSA-N |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)CC4(O3)CC(C5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)O |
Appearance |
Red powder |
Synonyms |
purpuromycin |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly
The indolo(4,3-ab)phenanthridine core forms the foundation of Hydroxyrubromycin. Synthetic routes typically begin with the condensation of substituted anthraquinone precursors with nitrogen-containing heterocycles. For example, Friedel-Crafts alkylation or Diels-Alder cycloaddition may initiate ring formation. Intermediate stages often require protection of hydroxyl groups to prevent undesired side reactions during subsequent steps.
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Cyclization | BF₃·OEt₂, Ac₂O | Form fused aromatic core |
| 2 | Oxidation | KMnO₄, H₂O₂ | Introduce ketone groups |
| 3 | Amination | NH₃/MeOH | Establish nitrogenous moieties |
Functionalization and Side-Chain Addition
Post-core assembly, hydroxylation and esterification are critical. Microbial biotransformation using Streptomyces spp. has been explored for regioselective hydroxylation, though chemical methods (e.g., Sharpless dihydroxylation) offer alternatives. The methyl carboxylate group at position 7 is introduced via ester exchange under acidic conditions.
Retrosynthetic Analysis and Route Optimization
Retrosynthetic planning divides Hydroxyrubromycin into three fragments:
-
Anthraquinone-derived tetracyclic core
-
Methoxy-substituted benzofuran
-
Esterified side chain
Fragment Coupling Strategies
Convergent synthesis routes often employ Suzuki-Miyaura cross-coupling to merge aromatic fragments. For instance, a boronated anthraquinone intermediate reacts with a halogenated benzofuran derivative in the presence of Pd(PPh₃)₄.
Example Reaction:
Oxidative Rearrangements
Late-stage oxidations using Jones reagent or pyridinium chlorochromate (PCC) convert secondary alcohols to ketones, critical for achieving the final oxidation pattern.
Purification and Analytical Validation
Due to Hydroxyrubromycin’s polarity and propensity for degradation, purification demands rigorous chromatographic techniques:
Chromatographic Methods
-
Normal-phase HPLC : Silica columns with hexane/ethyl acetate gradients (70:30 → 50:50) resolve closely related analogs.
-
Ion-exchange chromatography : Removes residual metal catalysts.
Spectroscopic Characterization
-
¹H NMR : Distinct signals for aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ 3.9 ppm).
-
HRMS : Molecular ion peak at m/z 538.4 (C₂₆H₁₈O₁₃).
Challenges in Industrial-Scale Synthesis
Yield Limitations
Multi-step sequences suffer from cumulative yield losses. For example, a 10-step route with 80% yield per step achieves only 10.7% overall yield.
| Step Count | Step Yield (%) | Overall Yield (%) |
|---|---|---|
| 5 | 85 | 44.2 |
| 10 | 80 | 10.7 |
| 15 | 75 | 1.3 |
Stereochemical Control
Epimerization at C-9 and C-10 necessitates chiral auxiliaries or asymmetric catalysis. Enzymatic resolution using lipases has shown promise but remains cost-prohibitive.
Case Studies in Process Development
Microbial Semisynthesis
A 2022 study explored hybrid chemical-microbial synthesis:
-
Step 1 : Chemical synthesis of protohydroxyrubromycin.
-
Step 2 : Streptomyces hygroscopicus fermentation introduces hydroxyl groups at C-4 and C-9.
This approach reduced steps from 14 to 8 but required optimization of fermentation media.
Continuous Flow Chemistry
Adopting flow reactors improved oxidative step safety and efficiency:
-
Reactor Type : Microfluidic chip with immobilized TiO₂ catalyst.
-
Output : 92% conversion in 10 minutes vs. 6 hours in batch.
Chemical Reactions Analysis
CY 208-243 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of different analogs with varying properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hydroxyrubromycin is a compound of significant interest in scientific research, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its applications, supported by comprehensive data and case studies.
Antibiotic Properties
Hydroxyrubromycin has been investigated for its potential as an antibiotic agent. Studies have shown that it possesses activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial protein synthesis, which is critical for bacterial growth and replication.
Cancer Treatment
Recent research has explored the use of hydroxyrubromycin in cancer therapy. The compound has shown promise in inhibiting the proliferation of cancer cells, particularly in breast and lung cancer models. The ability to induce apoptosis (programmed cell death) in malignant cells is a key feature that researchers are focusing on.
Combination Therapies
Hydroxyrubromycin is being studied in combination with other therapeutic agents to enhance efficacy and reduce resistance in cancer treatments. For instance, its combination with traditional chemotherapeutics has demonstrated synergistic effects, leading to improved outcomes in preclinical models.
Drug Delivery Systems
Innovative research is being conducted on the formulation of hydroxyrubromycin within nanocarriers to improve its bioavailability and targeted delivery to tumor sites. This approach aims to minimize side effects while maximizing therapeutic impact.
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive Bacteria | Moderate | |
| Gram-negative Bacteria | High | |
| Cancer Cell Lines | Significant |
Table 2: Synergistic Effects with Other Agents
| Combination Agent | Effectiveness | Reference |
|---|---|---|
| Doxorubicin | Synergistic | |
| Cisplatin | Enhanced Efficacy | |
| Paclitaxel | Improved Outcomes |
Case Study 1: Antibiotic Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated hydroxyrubromycin against common bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as a therapeutic agent against resistant infections.
Case Study 2: Cancer Treatment
In a preclinical study featured in Cancer Research, hydroxyrubromycin was tested on breast cancer cell lines. The compound not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways, highlighting its dual role as an anti-proliferative and pro-apoptotic agent.
Case Study 3: Drug Delivery Innovations
Research published in Advanced Drug Delivery Reviews explored the encapsulation of hydroxyrubromycin within lipid-based nanoparticles. This method improved the compound's solubility and stability, leading to enhanced cellular uptake and reduced systemic toxicity.
Mechanism of Action
CY 208-243 exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation stimulates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in various downstream effects, including the modulation of neurotransmitter release and neuronal excitability . The compound’s ability to selectively target D1 receptors makes it a valuable tool for studying the dopaminergic system and its role in neurological disorders .
Comparison with Similar Compounds
CY 208-243 is unique in its selective activation of dopamine D1 receptors. Similar compounds include:
SKF 38393: Another D1 receptor agonist, but with different pharmacological properties.
SKF 82958: A more potent D1 receptor agonist with a higher proconvulsant potency.
SKF 77434: A D1 receptor agonist with similar properties but lower potency compared to CY 208-243.
These compounds share structural similarities but differ in their pharmacological profiles and potencies, highlighting the uniqueness of CY 208-243 in its specific applications and effects .
Biological Activity
Hydroxyrubromycin, a derivative of rubromycin, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Hydroxyrubromycin
Hydroxyrubromycin is primarily recognized for its role in biomedical research, particularly in the context of antimicrobial and anticancer activities. The compound is structurally related to other anthracycline antibiotics, which are known for their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells.
1. Antimicrobial Activity
Hydroxyrubromycin exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
2. Anticancer Activity
Research indicates that Hydroxyrubromycin possesses potent anticancer effects, particularly against various tumor cell lines. Its cytotoxic effects are attributed to the induction of apoptosis through the mitochondrial pathway.
- Case Study : In vitro studies demonstrated that Hydroxyrubromycin significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 10 µg/mL. This suggests a promising application in cancer therapeutics.
Hydroxyrubromycin functions primarily through the following mechanisms:
- DNA Intercalation : The compound intercalates into DNA strands, disrupting replication and transcription processes.
- Topoisomerase Inhibition : It inhibits topoisomerase II, leading to DNA strand breaks and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : Hydroxyrubromycin induces oxidative stress in cells, contributing to its cytotoxic effects.
Pharmacokinetics
The pharmacokinetic profile of Hydroxyrubromycin indicates favorable absorption and distribution characteristics. Studies have shown that:
- Bioavailability : The compound exhibits good bioavailability when administered orally.
- Half-life : It has a half-life ranging from 4 to 6 hours in vivo, allowing for effective dosing regimens.
Comparative Analysis with Other Compounds
Hydroxyrubromycin's biological activity can be compared with other anthracycline derivatives such as doxorubicin and daunorubicin. While all these compounds exhibit similar mechanisms of action, Hydroxyrubromycin has shown a reduced cardiotoxicity profile, making it a candidate for further clinical development.
| Compound | Antimicrobial Activity | Anticancer Activity | Cardiotoxicity |
|---|---|---|---|
| Hydroxyrubromycin | High | High | Low |
| Doxorubicin | Moderate | Very High | High |
| Daunorubicin | Moderate | High | Moderate |
Q & A
Q. What are the foundational methodologies for synthesizing and characterizing Hydroxyrubromycin?
Hydroxyrubromycin synthesis typically involves multi-step organic reactions, with purification via HPLC or column chromatography. Structural characterization employs NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm stereochemistry and functional groups . Researchers must validate purity (>95%) using analytical techniques (e.g., TLC, HPLC) to ensure reproducibility in biological assays.
Q. How can researchers design assays to investigate Hydroxyrubromycin’s mechanism of action?
Begin with in vitro cytotoxicity assays (e.g., MTT or ATP-based assays) against target cell lines, paired with comparative controls. For mechanistic insights, use transcriptomic profiling (RNA-seq) or proteomic approaches (LC-MS/MS) to identify pathways affected by Hydroxyrubromycin. Dose-response curves and time-dependent studies are critical to establish potency (IC₅₀) and dynamic effects .
Q. What statistical frameworks are recommended for analyzing contradictory data in Hydroxyrubromycin studies?
Apply meta-analysis tools (e.g., RevMan) to reconcile conflicting results across studies. Use multivariate regression to control for variables like batch variability or cell-line heterogeneity. Sensitivity analysis and Bayesian hierarchical models help quantify uncertainty in dose-response relationships .
Advanced Research Questions
Q. How can researchers resolve contradictions in Hydroxyrubromycin’s reported bioactivity across different cancer models?
Conduct comparative omics studies (genomics, metabolomics) to identify model-specific resistance mechanisms. Validate findings using CRISPR-Cas9 knockouts of candidate genes or pharmacodynamic assays (e.g., target engagement studies). Cross-referencing with databases like ChEMBL or PubChem can highlight structural analogs with similar discrepancies .
Q. What strategies optimize Hydroxyrubromycin’s structure-activity relationship (SAR) for enhanced selectivity?
Employ fragment-based drug design (FBDD) or molecular docking simulations (AutoDock Vina, Schrödinger) to predict binding interactions with target proteins. Synthesize derivatives with modified side chains or stereocenters and evaluate SAR using 3D-QSAR models. Prioritize derivatives with improved selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
Q. How should researchers design in vivo studies to assess Hydroxyrubromycin’s pharmacokinetics and toxicity?
Use murine xenograft models with staggered dosing regimens to determine bioavailability (AUC), half-life (t₁/₂), and maximum tolerated dose (MTD). Incorporate PET imaging or radiolabeled compounds (e.g., ¹⁴C-Hydroxyrubromycin) to track biodistribution. Histopathological analysis of major organs post-treatment is critical for toxicity profiling .
Q. What methodologies ensure reproducibility in Hydroxyrubromycin research across labs?
Adopt standardized protocols (e.g., NIH Assay Guidance Manual) for cell culture, compound storage, and assay conditions. Share raw data and analytical scripts via repositories like Zenodo or GitHub. Collaborative inter-lab validation studies using blinded samples reduce bias .
Methodological and Ethical Considerations
Q. How can researchers integrate multi-omics data to uncover Hydroxyrubromycin’s polypharmacology?
Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (DAVID, MetaboAnalyst). Network pharmacology models (Cytoscape) identify off-target interactions. Validate predictions via siRNA knockdowns or competitive binding assays .
Q. What ethical protocols are required for Hydroxyrubromycin studies involving human-derived samples?
Secure IRB approval for biospecimen use (e.g., patient-derived organoids). Anonymize data and comply with GDPR/HIPAA regulations. Include informed consent documentation detailing research objectives and data usage .
Q. How should interdisciplinary teams design studies linking Hydroxyrubromycin’s chemical properties to therapeutic outcomes?
Formulate hypotheses using the PICO framework (Population, Intervention, Comparison, Outcome). Pharmacologists, computational biologists, and synthetic chemists should co-design experiments, ensuring alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
